Lipophilicity Differentiation: XLogP3 Comparison vs. 6-Methyl-2-[(4-nitrobenzyl)sulfanyl]-4(3H)-pyrimidinone
The target compound exhibits a computed XLogP3-AA value of 2.8, which is approximately 0.9 log units higher than that of the close structural analog 6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4(3H)-pyrimidinone (XLogP3-AA = 1.9) [1][2]. This difference indicates a significantly greater lipophilicity for the target compound, suggesting enhanced passive membrane permeability and altered distribution characteristics [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4(3H)-pyrimidinone; XLogP3-AA = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.9 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher XLogP3 value correlates with increased lipophilicity, which can directly influence a compound's ability to cross biological membranes and affect its pharmacokinetic profile, making this differentiation critical for ADME optimization in early-stage drug discovery.
- [1] PubChem. (2025). 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine. CID 3474733. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one. CID 135476048. National Center for Biotechnology Information. View Source
